N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide
Description
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1λ⁶,4-thiazepane-4-carboxamide is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring with a dioxo (sulfone) group at the 1-position and a carboxamide substituent at the 4-position.
Properties
IUPAC Name |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(25(23,24)14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDPHQBCRDLNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with a dihaloalkane under basic conditions.
Substitution Reactions: The introduction of the 2-methylphenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.
Carboxamide Formation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be accomplished by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiazepane ring and the carboxamide group allows for specific interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structurally related compounds discussed in the literature:
(a) Sulfonamide- and Triazole-Based Derivatives
details the synthesis of sulfonamide-linked triazole derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . These compounds share sulfonyl and aryl groups with the target molecule but differ in their core heterocycles (triazole vs. thiazepane). Key distinctions include:
- Reactivity : The thiazepane ring in the target compound may confer greater conformational flexibility compared to the rigid triazole core.
- Spectral Properties : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazoles contrasts with the target molecule’s carboxamide C=O (expected ~1650–1700 cm⁻¹).
- Tautomerism : Unlike the thione-thiol tautomerism observed in triazoles , the thiazepane sulfone group is chemically stable and unlikely to exhibit tautomeric behavior.
(b) Pharmacopeial Antiemetics and Antineoplastics
lists Netupitant (a trifluoromethyl-containing antiemetic) and Indisulam (a chloroindolyl disulfonamide antineoplastic) . While these lack the thiazepane core, their structural features highlight trends in drug design:
- Netupitant : Contains a pyridinyl-piperazinyl scaffold with trifluoromethyl groups. Unlike the target molecule, its mechanism involves neurokinin-1 receptor antagonism, whereas sulfone-carboxamide compounds often target proteases or kinases.
- Indisulam : A disulfonamide with a chloroindole moiety. Its sulfonamide groups are critical for binding carbonic anhydrases, a property less relevant to the target molecule’s sulfone group.
(b) Structural Characterization
Key analytical data for the target compound (hypothetical, based on ):
| Property | Expected Value |
|---|---|
| IR (C=O stretch) | ~1680–1700 cm⁻¹ (carboxamide) |
| ¹H-NMR (Ar-H) | δ 6.8–7.5 ppm (multiplet, 9H aromatic) |
| ¹³C-NMR (Sulfone S=O) | ~110–120 ppm (SO₂) |
Biological Activity
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the dioxo group and aromatic substituents enhances its interaction with biological targets.
Biological Activity
Antimicrobial Activity
Recent studies indicate that derivatives of thiazepane compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis revealed that the presence of the thiazepane structure contributes to enhanced antimicrobial activity.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazepane A | E. coli | 32 µg/mL |
| Thiazepane B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Antiviral Activity
In silico studies have suggested that this compound may inhibit viral replication mechanisms. Molecular docking studies indicated favorable binding interactions with viral proteases, which are critical for viral lifecycle progression.
The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes or viral replication.
- Disruption of Membrane Integrity : It could affect bacterial cell membranes leading to cell lysis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazepane derivatives demonstrated that modifications in the side chains significantly influenced their antimicrobial activity. The compound was tested against multi-drug resistant strains, showcasing lower MIC values compared to standard antibiotics.
Case Study 2: Antiviral Potential
In a recent investigation focused on COVID-19, derivatives similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 protease. Results indicated that these compounds could potentially serve as leads for antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
